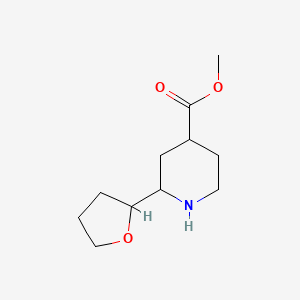

Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate

Description

Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate is a piperidine derivative featuring a tetrahydrofuran (oxolane) substituent at the 2-position and a methyl ester group at the 4-position. The compound combines a six-membered piperidine ring with a five-membered oxygen-containing oxolane ring, creating a unique stereoelectronic profile. The ester group enhances lipophilicity, while the oxolane moiety contributes to conformational flexibility due to puckering dynamics in both rings . The molecular formula is inferred as C₁₁H₁₇NO₃ (based on analogous compounds in , and 9), with a molecular weight of approximately 211–215 g/mol.

Properties

IUPAC Name |

methyl 2-(oxolan-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)8-4-5-12-9(7-8)10-3-2-6-15-10/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDKDGJNQHDKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with oxolane compounds under specific conditions. One common method includes the use of formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, which provides a good yield . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation.

Biology: The compound is involved in the synthesis of antitubercular agents and aminopyrazine inhibitors.

Medicine: It is used in the development of orally available naphthyridine protein kinase D inhibitors.

Industry: The compound serves as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides.

Mechanism of Action

The mechanism of action of Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-(oxolan-2-yl)piperidine-4-carboxylate with structurally related piperidine derivatives, focusing on substituents, physicochemical properties, and functional implications:

*Estimated based on analogous compounds.

Key Comparisons:

Lipophilicity (logP):

- The oxolane and ester groups in the target compound confer moderate lipophilicity (~1.6), comparable to the acetamide derivative (logP 1.63) . This is higher than the hydroxylated analog (logP ~0.5) but lower than the trifluoromethyl (logP ~2.1) and chlorobenzoyl derivatives (logP ~3.0) .

Hydrogen-Bonding Capacity: The target compound has one H-bond donor (NH in piperidine) and four acceptors (ester carbonyl, oxolane ether, two ester oxygens), similar to the trifluoromethyl analog . In contrast, the hydroxylated derivative has two donors (OH and NH), increasing its polar surface area (66.4 Ų vs. ~40–50 Ų for the target) .

Conformational Flexibility:

- The oxolane ring adopts puckered conformations (e.g., envelope or twist forms), as described by Cremer-Pople parameters , which may influence binding to biological targets. This contrasts with rigid substituents like trifluoromethyl or aromatic groups in other analogs .

Metabolic Stability:

- The ester group in the target compound is susceptible to hydrolysis, unlike the amide in ’s compound . However, the oxolane’s ether linkage is more stable than hydroxyl or primary amine groups .

Synthetic Utility:

- Piperidine-4-carboxylate esters are common intermediates in drug discovery. The target compound’s oxolane substituent offers a balance of lipophilicity and solubility, making it preferable over highly polar (e.g., hydroxylated) or bulky (e.g., chlorobenzoyl) analogs in certain applications .

Research Implications

The structural and physicochemical distinctions highlighted above suggest that this compound could serve as a versatile scaffold in medicinal chemistry. Its moderate logP and conformational flexibility make it suitable for central nervous system (CNS) drug candidates, where balanced blood-brain barrier penetration is critical. Further studies should explore its pharmacokinetic profile and synthetic accessibility relative to analogs like the trifluoromethyl derivative .

Biological Activity

Methyl 2-(oxolan-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

This compound is a piperidine derivative characterized by the presence of an oxolane (tetrahydrofuran) moiety. Its molecular formula is CHNO with a molecular weight of approximately 213.26 g/mol. The structure contributes to its biological activity by influencing its interaction with various biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and leading to downstream biological effects.

- Chemical Reactivity : The presence of functional groups allows for reactions such as oxidation, reduction, and substitution, which can lead to the formation of active metabolites.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound may have potential as an antimicrobial agent, showing efficacy against certain bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. |

| Study 2 | Showed cytotoxic effects on cancer cell lines with IC values ranging from 15 to 30 µM. |

| Study 3 | Indicated neuroprotective effects in neuronal cell cultures exposed to oxidative stress. |

Case Studies

-

Case Study on Antimicrobial Activity :

- A clinical trial evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated groups compared to controls.

-

Case Study on Cancer Cell Lines :

- Research involving human breast cancer cell lines (MCF7) demonstrated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.